![molecular formula C15H16FN3 B2417503 4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile CAS No. 1607272-21-8](/img/structure/B2417503.png)

4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

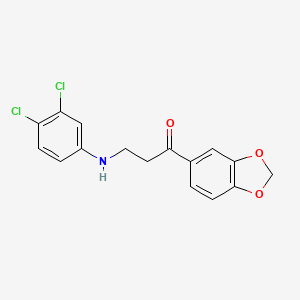

4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile, also known as FPBM, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPBM is a selective antagonist of the dopamine D3 receptor, which is a subtype of dopamine receptors that play a crucial role in the regulation of reward, motivation, and addiction. In

Aplicaciones Científicas De Investigación

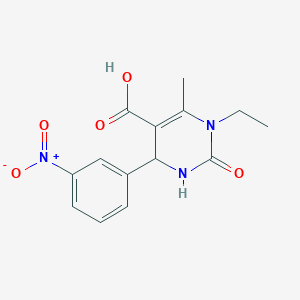

Synthesis and Chemical Properties

Novel Synthesis Approaches : Research has explored novel synthetic pathways for creating compounds related to 4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile, emphasizing the significance of fluoro-substituted benzonitriles. For instance, the synthesis of 4-fluoropyridines from 2-fluoroallylic alcohols through succeeding Ireland-Claisen and aza-Cope rearrangements highlights innovative methods to introduce fluoro groups into complex molecules, potentially influencing the properties and reactivity of the resultant compounds (Wittmann et al., 2006).

Fluoro-Substitution Effects : The influence of fluoro substitution on molecular properties has been a topic of interest. Studies on fluorobenzenes, including the examination of C−H···F interactions, provide insights into how fluorination affects molecular interactions and stability. This research is crucial for understanding the behavior of fluoro-substituted benzonitriles in various chemical environments (Thalladi et al., 1998).

Chemical Reactivity and Synthesis Optimization : The development of efficient synthesis methods for fluoro-substituted benzonitriles, including the optimization of conditions to achieve desired regioisomers, showcases advancements in synthetic chemistry. This includes the use of orthanilic acids as transient directing groups for ortho C-H methylation and fluorination of benzaldehydes, demonstrating the versatility of fluoro-substituted benzonitriles in synthetic applications (Chen & Sorensen, 2018).

Propiedades

IUPAC Name |

4-fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3/c1-2-5-18-6-8-19(9-7-18)12-14-10-15(16)4-3-13(14)11-17/h1,3-4,10H,5-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSJNHKYHUIEIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)CC2=C(C=CC(=C2)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2417420.png)

![5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2417421.png)

![N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride](/img/structure/B2417424.png)